[3-[2-[3,6-bis(dimethylamino)acridin-10-ium-10-yl]ethoxy-hydroxyphosphanyl]oxy-2-hexadecanoyloxypropyl] hexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-[2-[3,6-bis(dimethylamino)acridin-10-ium-10-yl]ethoxy-hydroxyphosphanyl]oxy-2-hexadecanoyloxypropyl] hexadecanoate is a complex organic compound with a unique structure that combines acridine, phosphanyl, and hexadecanoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[2-[3,6-bis(dimethylamino)acridin-10-ium-10-yl]ethoxy-hydroxyphosphanyl]oxy-2-hexadecanoyloxypropyl] hexadecanoate typically involves multiple steps. The process begins with the preparation of the acridine derivative, followed by the introduction of the phosphanyl group and the hexadecanoate moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[3-[2-[3,6-bis(dimethylamino)acridin-10-ium-10-yl]ethoxy-hydroxyphosphanyl]oxy-2-hexadecanoyloxypropyl] hexadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different acridine derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, [3-[2-[3,6-bis(dimethylamino)acridin-10-ium-10-yl]ethoxy-hydroxyphosphanyl]oxy-2-hexadecanoate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for developing new synthetic methodologies.
Biology
In biological research, this compound can be used as a fluorescent probe due to the acridine moiety, which exhibits strong fluorescence. It can be employed in imaging studies to visualize cellular structures and processes.
Medicine
In medicine, the compound’s potential therapeutic properties are being explored. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in targeting specific cellular pathways.
Industry
In industrial applications, [3-[2-[3,6-bis(dimethylamino)acridin-10-ium-10-yl]ethoxy-hydroxyphosphanyl]oxy-2-hexadecanoate can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [3-[2-[3,6-bis(dimethylamino)acridin-10-ium-10-yl]ethoxy-hydroxyphosphanyl]oxy-2-hexadecanoate involves its interaction with specific molecular targets. The acridine moiety can intercalate into DNA, affecting its structure and function. The phosphanyl group can participate in phosphorylation reactions, influencing various cellular pathways. These interactions can modulate biological processes, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-(3,6-bis(dimethylamino)-10-acridinyl)ethyl-(2,3-di-O-palmitoylglycero)phosphate: This compound shares structural similarities with [3-[2-[3,6-bis(dimethylamino)acridin-10-ium-10-yl]ethoxy-hydroxyphosphanyl]oxy-2-hexadecanoyloxypropyl] hexadecanoate, particularly in the acridine and phosphanyl moieties.
Bis(2-ethylhexyl) terephthalate: Although structurally different, this compound is used in similar industrial applications, such as the development of advanced materials.
Uniqueness
The uniqueness of [3-[2-[3,6-bis(dimethylamino)acridin-10-ium-10-yl]ethoxy-hydroxyphosphanyl]oxy-2-hexadecanoate lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
91097-44-8 |
---|---|
Molecular Formula |
C54H91N3O7P+ |
Molecular Weight |
925.3 g/mol |
IUPAC Name |
[3-[2-[3,6-bis(dimethylamino)acridin-10-ium-10-yl]ethoxy-hydroxyphosphanyl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C54H91N3O7P/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-53(58)61-44-50(64-54(59)34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)45-63-65(60)62-40-39-57-51-42-48(55(3)4)37-35-46(51)41-47-36-38-49(56(5)6)43-52(47)57/h35-38,41-43,50,60H,7-34,39-40,44-45H2,1-6H3/q+1 |
InChI Key |
IZYIRUVWNGAQBY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(O)OCC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(O)OCC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C)OC(=O)CCCCCCCCCCCCCCC |
Synonyms |
2-(3,6-bis(dimethylamino)-10-acridinyl)ethyl-(2,3-di-O-palmitoylglycero)phosphate DPPAO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.